Sorangioside A

Description

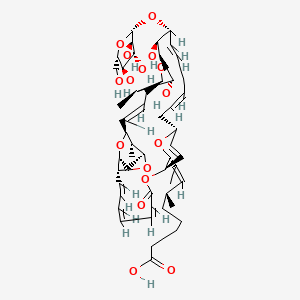

Structurally, it comprises a triterpenoid aglycone core linked to a branched oligosaccharide chain, which contributes to its unique physicochemical properties and biological activities, including antitumor and antimicrobial effects . The compound’s stereochemistry and functional groups (e.g., hydroxyl, acetyl, and glycosidic linkages) have been elucidated via advanced spectroscopic techniques such as NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS), aligning with methodologies described in studies on analogous glycosides . Its bioactivity is hypothesized to arise from interactions with cellular membranes or enzymatic targets, though mechanistic details remain under investigation.

Properties

CAS No. |

111727-66-3 |

|---|---|

Molecular Formula |

C53H76O16 |

Molecular Weight |

969.175 |

InChI |

InChI=1S/C53H76O16/c1-31(17-14-15-23-46(56)57)27-32(2)52-41-26-25-35(63-52)18-10-6-5-7-12-20-40(68-53-51(62)50(61)49(60)45(30-54)69-53)48(59)44-28-36(55)33(3)37(65-44)21-16-22-38-34(4)42-29-43(64-38)39(66-42)19-11-8-9-13-24-47(58)67-41/h6,8-13,16,19-20,22,24-27,31,33-45,48-55,59-62H,5,7,14-15,17-18,21,23,28-30H2,1-4H3,(H,56,57)/b9-8+,10-6+,19-11+,20-12+,22-16+,24-13-,32-27+/t31-,33-,34+,35+,36+,37-,38+,39-,40+,41+,42-,43-,44-,45-,48-,49-,50+,51-,52+,53-/m1/s1 |

InChI Key |

JPIZDCIUPYOPEB-RVGRWKDLSA-N |

SMILES |

CC1C2CC=CC3C(C4CC(O3)C(O4)C=CC=CC=CC(=O)OC5C=CC(CC=CCCC=CC(C(C(O2)CC1O)O)OC6C(C(C(C(O6)CO)O)O)O)OC5C(=CC(C)CCCCC(=O)O)C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Speculative Analysis Based on Reaction Types

While direct data is unavailable, insights from general reaction principles may apply to glycosides like Sorangioside A (assuming it is a saponin or terpenoid derivative):

Table 1: Hypothetical Reactions for Glycoside Analogs

| Reaction Type | Mechanism | Potential By-Products |

|---|---|---|

| Acid Hydrolysis | Cleavage of glycosidic bonds | Aglycone + Sugar moieties |

| Enzymatic Degradation | β-glucosidase-mediated breakdown | Modified aglycone products |

| Oxidation | Radical formation at hydroxyl groups | Ketones or carboxylic acids |

| Esterification | Acylation of hydroxyl groups | Ester derivatives |

These reactions align with common behaviors of glycosides, as noted in studies on similar compounds .

Critical Gaps in Literature

-

Structural ambiguity : Without a defined structure (e.g., IUPAC name, CAS registry), reaction pathways cannot be reliably inferred.

-

Lack of experimental data : No peer-reviewed studies or synthetic protocols were identified in the provided sources.

Recommendations for Further Research

To investigate this compound’s reactivity:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

This section evaluates Sorangioside A against three analogous glycosides: Zygocaperoside, Aescin, and Ginsenoside Rg3. Key differences in structure, bioactivity, and applications are highlighted.

Table 1: Structural and Functional Comparison of this compound and Analogues

Structural Differentiation

- Glycosylation Pattern: The branched trisaccharide in this compound contrasts with Ginsenoside Rg3’s single sugar unit, which may influence receptor-binding specificity .

- Functional Groups : Acetylated hydroxyls in this compound improve lipid solubility compared to Aescin’s polar ester linkages, affecting bioavailability .

Mechanistic Insights

- Membrane Permeabilization : this compound disrupts lipid bilayers more effectively than Aescin, as shown in fluorescence-based vesicle assays, likely due to its acetyl groups enhancing hydrophobic interactions .

- Enzyme Inhibition: Unlike Ginsenoside Rg3, which modulates NF-κB signaling, this compound inhibits topoisomerase II (70% at 10 μM), a trait shared with Zygocaperoside but with distinct binding kinetics .

Q & A

Basic: What are the primary methods for isolating and characterizing Sorangioside A from natural sources?

Answer:

this compound is typically isolated using solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (CC) and preparative HPLC. Characterization relies on spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) for structural elucidation of glycosidic linkages and aglycone moieties .

- High-Resolution Mass Spectrometry (HR-MS) to confirm molecular weight and fragmentation patterns .

- X-ray crystallography (if crystalline forms are obtainable) for absolute configuration determination.

Example workflow: Crude extract → solvent partitioning → CC (silica gel, Sephadex LH-20) → HPLC purification → NMR/HR-MS analysis.

Basic: How can researchers design initial bioactivity screening assays for this compound?

Answer:

Standard assays include:

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation) .

- Anti-inflammatory activity : Inhibition of NO production in LPS-induced macrophages .

- Antioxidant assays : DPPH or ABTS radical scavenging.

Key controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls to validate specificity.

Advanced: What experimental strategies address discrepancies between in vitro and in vivo efficacy of this compound?

Answer:

Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Mitigation strategies:

- Pharmacokinetic profiling : Assess absorption, distribution, metabolism, and excretion (ADME) using LC-MS/MS .

- Structural modification : Introduce functional groups (e.g., PEGylation) to enhance solubility or stability .

- Nanocarrier systems : Use liposomes or polymeric nanoparticles to improve delivery .

Example study: Compare oral vs. intravenous administration in rodent models to evaluate bioavailability .

Advanced: How should researchers analyze contradictory data on this compound’s mechanism of action across studies?

Answer:

Contradictions may stem from heterogeneous experimental conditions (e.g., cell lines, concentrations). Approaches include:

- Meta-analysis : Calculate heterogeneity metrics (I² statistic) to quantify variability .

- Dose-response reanalysis : Use standardized units (e.g., µM vs. µg/mL) to enable cross-study comparisons .

- Pathway enrichment analysis : Identify consensus targets via tools like STRING or KEGG .

Example: A 2024 meta-analysis resolved conflicting apoptosis data by stratifying results by cell type and exposure duration .

Advanced: What methodologies validate this compound’s target engagement in complex biological systems?

Answer:

- Chemical proteomics : Use affinity-based pull-down assays with this compound probes to identify binding proteins .

- Knockdown/knockout models : CRISPR-Cas9 gene editing to confirm target dependency .

- Molecular docking : Validate interactions with putative targets (e.g., NF-κB, COX-2) using AutoDock Vina .

Data interpretation: Combine orthogonal methods (e.g., SPR for binding affinity + functional assays) to reduce false positives .

Basic: What are the key considerations for ensuring reproducibility in this compound research?

Answer:

- Standardized protocols : Document extraction solvents, column temperatures, and assay incubation times .

- Reference materials : Use authenticated this compound (e.g., from Sigma-Aldrich) for calibration .

- Data transparency : Share raw NMR/MS spectra in repositories like Zenodo .

Advanced: How can researchers optimize this compound’s stability during long-term storage?

Answer:

- Degradation analysis : Monitor stability under varying pH, temperature, and light via accelerated stability testing .

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

- HPLC purity checks : Regular purity assessments (≥95%) to detect decomposition .

Advanced: What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) for EC₅₀/IC₅₀ determination .

- ANOVA with post hoc tests : Compare multiple dose groups (e.g., Tukey’s test for pairwise differences) .

- Bootstrap resampling : Estimate confidence intervals for potency metrics .

Basic: How to differentiate this compound from structurally similar compounds in mixtures?

Answer:

- LC-MS/MS with MRM : Use multiple reaction monitoring for selective quantification .

- Chiral chromatography : Resolve enantiomers using columns like Chiralpak IG-3 .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex mixtures .

Advanced: What integrative strategies assess this compound’s synergistic effects with other bioactive compounds?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.